molecular formula C9H11N3O B11910893 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide

2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide

Cat. No.: B11910893
M. Wt: 177.20 g/mol
InChI Key: UXAINPROULSCSV-UHFFFAOYSA-N
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Description

2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide typically involves the reaction of 2-aminopyridines with various reagents. One common method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . Another approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . These methods are efficient and provide high yields of the target compound.

Chemical Reactions Analysis

2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide is unique due to its specific structural features and reactivity. Similar compounds include:

The uniqueness of this compound lies in its specific functional groups and the resulting reactivity and applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-(1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)acetamide

InChI

InChI=1S/C9H11N3O/c10-8(13)5-7-6-11-9-3-1-2-4-12(7)9/h1-4,6,9,11H,5H2,(H2,10,13)

InChI Key

UXAINPROULSCSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2NC=C(N2C=C1)CC(=O)N

Origin of Product

United States

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